molecular formula C18H18ClN3O5S B3569550 4-chloro-N-(3-nitrophenyl)-3-piperidin-1-ylsulfonylbenzamide

4-chloro-N-(3-nitrophenyl)-3-piperidin-1-ylsulfonylbenzamide

Cat. No.: B3569550
M. Wt: 423.9 g/mol
InChI Key: YRYGSKJRWWHSQK-UHFFFAOYSA-N
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Description

4-chloro-N-(3-nitrophenyl)-3-piperidin-1-ylsulfonylbenzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-nitrophenyl)-3-piperidin-1-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 3-nitroaniline to form 4-chloro-N-(3-nitrophenyl)benzamide. This intermediate is then reacted with piperidine and a sulfonylating agent, such as sulfonyl chloride, under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-nitrophenyl)-3-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-chloro-N-(3-aminophenyl)-3-piperidin-1-ylsulfonylbenzamide .

Scientific Research Applications

4-chloro-N-(3-nitrophenyl)-3-piperidin-1-ylsulfonylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-nitrophenyl)-3-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-nitrophenyl)benzamide
  • 4-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide
  • 4-chloro-N-(3-nitrophenyl)-2-piperidin-1-ylsulfonylbenzamide

Uniqueness

4-chloro-N-(3-nitrophenyl)-3-piperidin-1-ylsulfonylbenzamide is unique due to the presence of the piperidine ring and the sulfonyl group, which confer specific chemical properties and biological activities.

Properties

IUPAC Name

4-chloro-N-(3-nitrophenyl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O5S/c19-16-8-7-13(11-17(16)28(26,27)21-9-2-1-3-10-21)18(23)20-14-5-4-6-15(12-14)22(24)25/h4-8,11-12H,1-3,9-10H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYGSKJRWWHSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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